5',6'-Dehydroguiaflavine
Description
5',6'-Dehydroguiaflavine is a quaternary indole alkaloid isolated from the stem bark of Strychnos guianensis, a plant traditionally used in the Amazon basin for preparing curare . Structurally, it belongs to the bisindole subclass, characterized by two indole moieties linked via a quaternary ammonium group. Its molecular formula and stereochemistry were elucidated through spectral data analysis (¹H and ¹³C NMR, mass spectrometry) . The compound exhibits potent neuromuscular blocking activity, attributed to its antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction .
Properties
Molecular Formula |
C40H40N4O2+2 |
|---|---|
Molecular Weight |
608.8 g/mol |
IUPAC Name |
(4aR,5aS,6S,8aS,13aS,15aR,15bR)-15-(3-ethyl-8-methoxy-12H-indolo[2,3-a]quinolizin-5-ium-2-yl)-6-methyl-2,4a,5,5a,7,8,13a,15a,15b,16-decahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium |
InChI |
InChI=1S/C40H39N4O2/c1-4-23-20-42-15-12-25-35-30(9-7-11-33(35)45-3)41-37(25)32(42)18-26(23)28-21-43-31-10-6-5-8-29(31)40-14-16-44(2)22-24-13-17-46-38(28)36(39(40)43)27(24)19-34(40)44/h5-13,15,18,20-21,27,34,36,38-39H,4,14,16-17,19,22H2,1-3H3/q+1/p+1/t27-,34-,36-,38-,39-,40+,44-/m0/s1 |
InChI Key |
YPRVNVFJGQUFKN-HCXZYGGOSA-O |
Isomeric SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4[C@H]5[C@@H]6[C@H]3OCC=C7[C@@H]6C[C@H]8[C@@]5(CC[N@+]8(C7)C)C9=CC=CC=C94)C1=C(C=C2)C2=C(N1)C=CC=C2OC |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1C3=CN4C5C6C3OCC=C7C6CC8C5(CC[N+]8(C7)C)C9=CC=CC=C94)C1=C(C=C2)C2=C(N1)C=CC=C2OC |
Synonyms |
5',6'-dehydro-guiaflavine 5',6'-dehydroguiaflavine |
Origin of Product |
United States |
Comparison with Similar Compounds
Guiachrysine
- Structure : A bisindole quaternary alkaloid with a saturated bond between C5' and C6', distinguishing it from 5',6'-Dehydroguiaflavine, which has a double bond at this position .
- Potency : Exhibits higher neuromuscular blocking activity (IC₅₀ = 0.43 µM) compared to this compound, likely due to enhanced binding affinity from its saturated bond .
Strychnochrysine
- Structure: A bisindole alkaloid from Strychnos nux-vomica with a rigid ether bridge in the strychnane moiety .
- Activity : Demonstrates antiplasmodial activity (IC₅₀ ≈ 10 µM) but weaker neuromuscular effects than this compound .
Monoindole Alkaloids
Guiaflavine
Strychnine
- Structure: A monoindole alkaloid with a tertiary amine group, contrasting with the quaternary ammonium in this compound .
- Activity : Acts as a convulsant by antagonizing glycine receptors, whereas this compound targets nAChRs .
Pharmacological Activity Comparison
Neuromuscular Blocking Effects
Key Findings :
- Bisindole alkaloids (e.g., Guiachrysine, this compound) are more potent than monoindoles due to dual binding interactions at nAChRs .
- The double bond in this compound reduces potency compared to Guiachrysine, suggesting conformational flexibility influences receptor binding .
Antiplasmodial and Cytotoxic Activities
- Strychnochrysine: IC₅₀ = 10 µM against Plasmodium falciparum .
- This compound: No significant antiplasmodial activity reported, indicating specificity for neuromuscular targets .
Mechanism of Action
This compound inhibits nAChRs through a mixed competitive-uncompetitive mechanism :
- Competitive Inhibition : Binds to the acetylcholine site (Kᵢ = 0.21 µM), preventing agonist activation .
- Uncompetitive Inhibition: Blocks open ion channels (K'ᵢ = 0.92 µM), reducing ion flux . This dual mechanism is shared by Guiachrysine but absent in monoindoles like Guiaflavine, which exhibit purely competitive inhibition .
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